2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound with the molecular formula C20H24N2O3. This compound is known for its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a methylpyridinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a reaction involving piperidine and an appropriate alkylating agent.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is synthesized through a Friedel-Crafts alkylation reaction.
Final Coupling Reaction: The final step involves coupling the methoxyphenyl group with the piperidinyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and methylpyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structure but different functional groups.
Bis(4-chlorophenyl)methanone: Another related compound with distinct chemical properties.
Uniqueness
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-11-21-19(15)25-14-16-9-12-22(13-10-16)20(23)17-7-3-4-8-18(17)24-2/h3-8,11,16H,9-10,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQAPMPPJUXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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